
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 347.4 g/mol. The compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine is not fully understood. However, it is believed that the compound inhibits the growth of microorganisms by interfering with their metabolic pathways. It has also been suggested that the compound may act as a DNA intercalator, disrupting the replication and transcription of DNA.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on various organisms. It has been shown to inhibit the growth of fungi and bacteria, including Candida albicans and Staphylococcus aureus. The compound has also been shown to have antiproliferative effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine in lab experiments is its high solubility in organic solvents. This makes it easier to dissolve and work with in the lab. However, the compound is also toxic and can be hazardous if not handled properly. It is important to follow proper safety protocols when working with this compound.
Orientations Futures
There are several future directions for research on 2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine. One area of interest is the development of new compounds based on the structure of this compound that may have improved biological activity. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various organisms.
In conclusion, this compound is a promising compound that has shown potential applications in scientific research. It has been synthesized using various methods and has been studied for its potential use as an antifungal, antibacterial, and antiproliferative agent. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Applications De Recherche Scientifique
2-Chloro-4-trichloromethyl-6-trichloromethoxypyrimidine has shown potential applications in scientific research. It has been used as a building block for the synthesis of various compounds that have shown biological activity. The compound has been studied for its potential use as an antifungal and antibacterial agent. It has also been investigated for its potential use in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
137161-13-8 |
|---|---|
Formule moléculaire |
C6HCl7N2O |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
2-chloro-4-(trichloromethoxy)-6-(trichloromethyl)pyrimidine |
InChI |
InChI=1S/C6HCl7N2O/c7-4-14-2(5(8,9)10)1-3(15-4)16-6(11,12)13/h1H |
Clé InChI |
DFIFTFZOMGXZSG-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1OC(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl |
SMILES canonique |
C1=C(N=C(N=C1OC(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl |
Synonymes |
2-chloro-4-trichloromethyl-6-trichloromethoxypyrimidine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

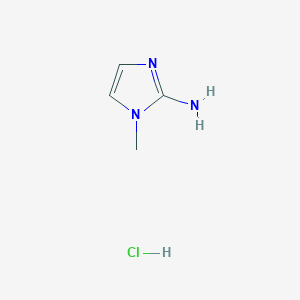
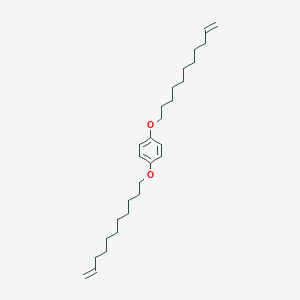
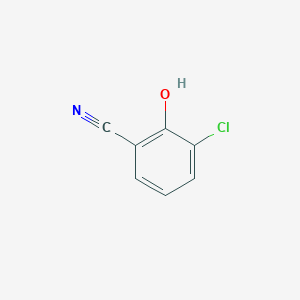
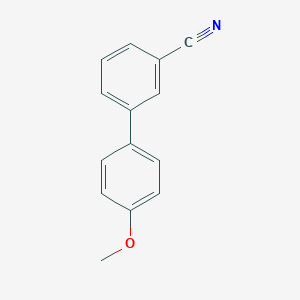

![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)




![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)
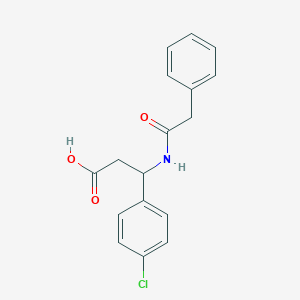

![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)